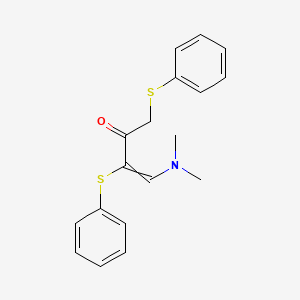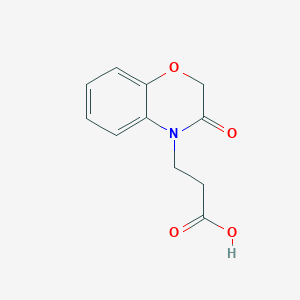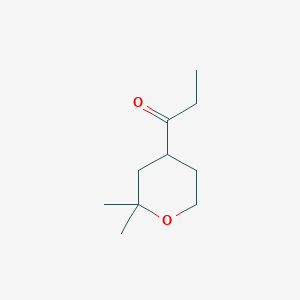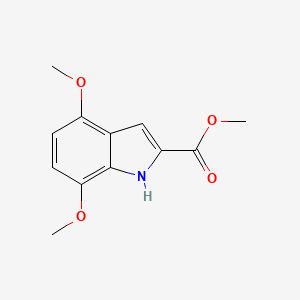
Ethyl 4,4,4-trifluorobut-2-ynoate
Overview
Description
Ethyl 4,4,4-trifluorobut-2-ynoate is an unsymmetrical internal alkyne . It is a suitable reagent used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . It may be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .
Molecular Structure Analysis
The molecular formula of Ethyl 4,4,4-trifluorobut-2-ynoate is C6H5F3O2 . The InChI key is SFDRHPQGYUYYNX-UHFFFAOYSA-N . The Canonical SMILES string is CCOC(=O)C#CC(F)(F)F .
Chemical Reactions Analysis
Ethyl 4,4,4-trifluorobut-2-ynoate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
Physical And Chemical Properties Analysis
Ethyl 4,4,4-trifluorobut-2-ynoate is a liquid at 20 degrees Celsius . It has a molecular weight of 166.10 g/mol . The refractive index n20/D is 1.350 (lit.) . The boiling point is 96-98°C (lit.) . The density is 1.162 g/mL at 25°C (lit.) .
Scientific Research Applications
Unsymmetrical Internal Alkyne
Ethyl 4,4,4-trifluorobut-2-ynoate is an unsymmetrical internal alkyne . Alkynes are hydrocarbons that have a triple bond between two carbon atoms. They are used in organic synthesis to make a variety of other chemical compounds.
Regioselectivity Investigation
This compound has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . Regioselectivity is a principle in chemistry which describes the preference of one direction of chemical bond making or breaking over all other possible directions.
Synthesis of Complex Compounds
Ethyl 4,4,4-trifluorobut-2-ynoate may be used in the synthesis of complex compounds . For example, it can be used in the synthesis of (2 S ,4aR,6a R ,7 R ,9 S ,10a S ,10b R )-methyl 9-acetoxy-2- (5- (ethoxycarbonyl)-6- (trifluoromethyl)-7-oxabicyclo [2.2.1]hepta-2,5-dien-2-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1 H -benzo [ f ]isochromene-7-carboxylate .
Preparation of Ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate
It can be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate . This compound could be used as a building block in the synthesis of other organic compounds.
Organic Building Blocks
Ethyl 4,4,4-trifluorobut-2-ynoate is considered an organic building block . Organic building blocks are often used in the synthesis of complex organic molecules.
Flammable Liquids
This compound is classified as a flammable liquid . This property is important in terms of safety and handling procedures in a laboratory setting.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4,4,4-trifluorobut-2-ynoate is an unsymmetrical internal alkyne . The primary targets of this compound are cyclometalated iridium and rhodium complexes . These complexes are often used in catalysis, and the compound’s interaction with them can influence their reactivity and selectivity .
Mode of Action
The compound has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests that the compound may interact with these targets by inserting into the metal-carbon bond, influencing the outcome of subsequent reactions .
Biochemical Pathways
Its role in investigating the regioselectivity of insertion reactions suggests it may influence pathways involving cyclometalated iridium and rhodium complexes .
Result of Action
The molecular and cellular effects of Ethyl 4,4,4-trifluorobut-2-ynoate’s action are likely to be closely tied to its interaction with its primary targets, the cyclometalated iridium and rhodium complexes . By influencing the regioselectivity of insertion reactions, it could potentially affect the synthesis of various compounds .
Action Environment
The action of Ethyl 4,4,4-trifluorobut-2-ynoate can be influenced by environmental factors. For instance, it is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation . It is also noted to be air sensitive and should be stored under inert gas . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
ethyl 4,4,4-trifluorobut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRHPQGYUYYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394009 | |
| Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4,4-trifluorobut-2-ynoate | |
CAS RN |
79424-03-6 | |
| Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-trifluoro-2-butynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of chemical reactions is Ethyl 4,4,4-trifluorobut-2-ynoate commonly used for in the synthesis of heterocyclic compounds?
A1: Ethyl 4,4,4-trifluorobut-2-ynoate is a versatile building block in organic synthesis, particularly for creating trifluoromethylated heterocycles. The research highlights its use in one-pot tandem cyclization/[3 + 2] cycloaddition reactions [] and condensation reactions []. These reactions allow for the efficient formation of complex structures like pyrazolo[1,5-a]pyrimidines [] and pyrazolo[5,1-a]isoquinolines [], both of which are important classes of heterocyclic compounds with potential biological activities.
Q2: Can you elaborate on the reaction of Ethyl 4,4,4-trifluorobut-2-ynoate with dienes?
A2: While specific reactions with dienes are not detailed in the provided abstracts, previous research [] delves into this. It's important to note that Ethyl 4,4,4-trifluorobut-2-ynoate, being an activated alkyne due to the electron-withdrawing trifluoromethyl group, readily undergoes [4+2] cycloaddition reactions with dienes, leading to the formation of six-membered rings. This reaction, known as the Diels-Alder reaction, is a cornerstone of organic synthesis.
Q3: How does Ethyl 4,4,4-trifluorobut-2-ynoate react with Quadricyclane?
A3: The reaction of Ethyl 4,4,4-trifluorobut-2-ynoate with Quadricyclane results in a 1:1 cycloadduct []. This reaction exploits the strained nature of Quadricyclane, which readily undergoes ring-opening reactions with electron-deficient alkynes like Ethyl 4,4,4-trifluorobut-2-ynoate. Subsequent hydrogenation and thermal rearrangement of this cycloadduct provide interesting synthetic intermediates [], highlighting the versatility of Ethyl 4,4,4-trifluorobut-2-ynoate in multi-step syntheses.
Q4: What are the advantages of using Ethyl 4,4,4-trifluorobut-2-ynoate in the synthesis of 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one derivatives?
A4: The research [] demonstrates the efficacy of Ethyl 4,4,4-trifluorobut-2-ynoate in constructing the 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one framework. The key advantage lies in the ability to introduce both the trifluoromethyl group and the pyrimidine ring in a single step when reacting with 3-amino-6-chloropyridazine. This streamlines the synthesis compared to multi-step approaches, leading to improved yields and overall efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)




![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)